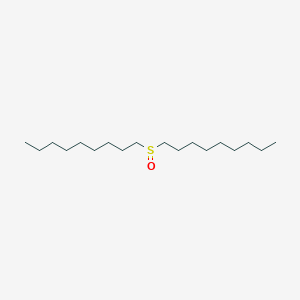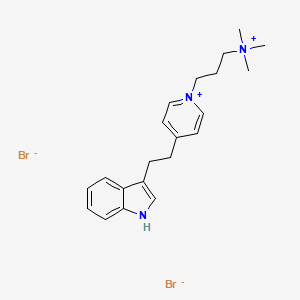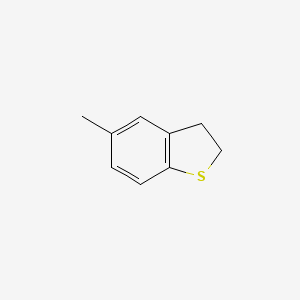
Propiophenone, 2'-(2-(diethylamino)ethoxy)-5'-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride is a chemical compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.81 g/mol . This compound is known for its unique structure, which includes a propiophenone backbone substituted with a diethylaminoethoxy group and a methyl group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride typically involves the reaction of acetophenone with diethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of ethanol and hydrochloric acid under reflux conditions . The mixture is then cooled, and the product is crystallized using acetone. The crude product can be further purified by recrystallization from ethanol and acetone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
作用机制
The mechanism of action of Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, influencing its biological effects .
相似化合物的比较
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(ethylamino)propiophenone hydrochloride: Another derivative with an ethylamino group.
Uniqueness
Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound in various applications.
属性
CAS 编号 |
20809-09-0 |
|---|---|
分子式 |
C16H26ClNO2 |
分子量 |
299.83 g/mol |
IUPAC 名称 |
1-[2-[2-(diethylamino)ethoxy]-5-methylphenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-5-15(18)14-12-13(4)8-9-16(14)19-11-10-17(6-2)7-3;/h8-9,12H,5-7,10-11H2,1-4H3;1H |
InChI 键 |
FCGHGGBUEJQLIJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCCN(CC)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


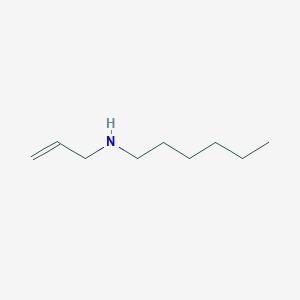
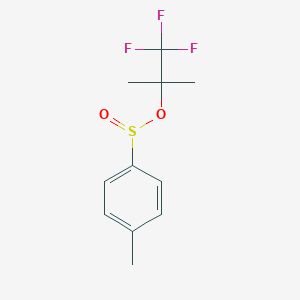
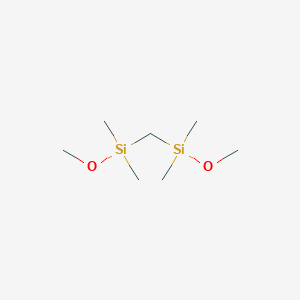
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)

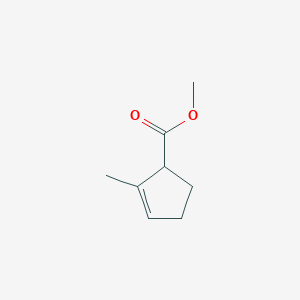
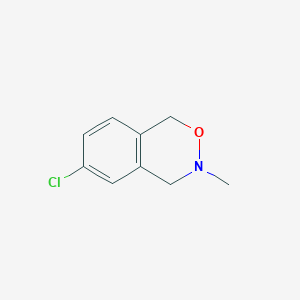
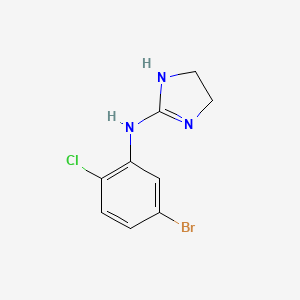
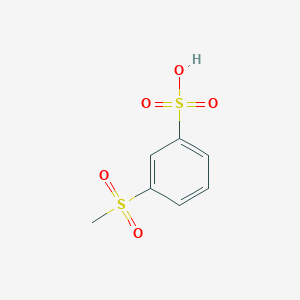
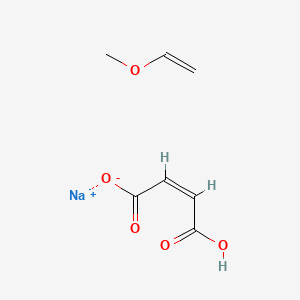
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
